molecular formula C19H17FN2O2 B11158775 2-acetyl-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide

2-acetyl-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide

Cat. No.: B11158775
M. Wt: 324.3 g/mol
InChI Key: WSKNOQNHCQNQMG-UHFFFAOYSA-N
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Description

2-acetyl-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzamide group linked to an indole moiety, which is further substituted with a fluoro group at the 5-position.

Chemical Reactions Analysis

Types of Reactions

2-acetyl-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and heat.

Major Products Formed

    Oxidation: Indole-2,3-diones.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-acetyl-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . Additionally, the fluoro group can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

2-acetyl-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.

Properties

Molecular Formula

C19H17FN2O2

Molecular Weight

324.3 g/mol

IUPAC Name

2-acetyl-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide

InChI

InChI=1S/C19H17FN2O2/c1-12(23)15-4-2-3-5-16(15)19(24)21-9-8-13-11-22-18-7-6-14(20)10-17(13)18/h2-7,10-11,22H,8-9H2,1H3,(H,21,24)

InChI Key

WSKNOQNHCQNQMG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1C(=O)NCCC2=CNC3=C2C=C(C=C3)F

Origin of Product

United States

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